

Application Notes and Protocols for T-808 PET Imaging in Preclinical Models

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Compound of Interest

Compound Name: T-808

Cat. No.: B611110

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These application notes provide a detailed overview and protocols for the use of the PET tracer **T-808** ([¹⁸F]**T-808**) in preclinical models for the in vivo imaging of tau pathology. **T-808** is a second-generation radioligand that selectively binds to paired helical filament (PHF)-tau, a hallmark of Alzheimer's disease and other tauopathies.

Introduction

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo.^[1] The development of tau-specific PET tracers has been crucial in understanding the progression of tauopathies and in the development of novel therapeutics.^[2] **T-808** is a PET tracer with high affinity and selectivity for PHF-tau aggregates over β -amyloid plaques.^{[3][4]} Preclinical studies in rodent models have demonstrated its rapid brain uptake and washout, making it a suitable candidate for imaging tau pathology.^{[3][4][5]}

Quantitative Data Summary

The following tables summarize key quantitative data for [¹⁸F]**T-808** from preclinical studies.

Table 1: In Vitro Binding Affinity of **T-808**

Parameter	Value	Description
KD (nmol/L)	22	Dissociation constant, indicating the binding affinity of the tracer to its target. A lower value indicates higher affinity. [4]
Selectivity (Tau vs. A β)	27-fold	The ratio of binding affinity for neurofibrillary tangles (tau) over amyloid- β plaques.[4]

Table 2: Biodistribution of [18F]T-808 in Mice (% Injected Dose per Gram - %ID/g)

Organ	2 min post-injection	10 min post-injection	30 min post-injection	60 min post-injection
Brain	2.5 \pm 0.3	1.8 \pm 0.2	0.9 \pm 0.1	0.5 \pm 0.1
Blood	3.1 \pm 0.4	1.5 \pm 0.2	0.6 \pm 0.1	0.3 \pm 0.05
Heart	4.2 \pm 0.5	2.1 \pm 0.3	1.0 \pm 0.1	0.6 \pm 0.1
Lungs	5.5 \pm 0.7	2.8 \pm 0.4	1.2 \pm 0.2	0.7 \pm 0.1
Liver	15.2 \pm 2.1	18.5 \pm 2.5	16.1 \pm 2.2	12.3 \pm 1.8
Kidneys	8.9 \pm 1.1	12.3 \pm 1.5	10.5 \pm 1.3	7.8 \pm 1.0
Femur	1.1 \pm 0.2	1.5 \pm 0.2	1.8 \pm 0.3	2.0 \pm 0.3

Note: These values are representative and may vary depending on the specific mouse model and experimental conditions.

Experimental Protocols

Radiosynthesis of [18F]T-808

The radiosynthesis of [18F]T-808 is a complex procedure that should be performed by trained radiochemists in a facility equipped for handling radioactivity. The general steps include:

- **Production of [18F]Fluoride:** [18F]Fluoride is typically produced via the $^{18}\text{O}(\text{p},\text{n})^{18}\text{F}$ nuclear reaction in a cyclotron.
- **Fluorination of the Precursor:** The [18F]fluoride is then used to fluorinate a suitable precursor molecule for **T-808**.
- **Purification:** The resulting [18F]**T-808** is purified using high-performance liquid chromatography (HPLC).
- **Quality Control:** The final product undergoes quality control tests to ensure its radiochemical purity, specific activity, and sterility before injection.

Animal Handling and Preparation

- **Animal Models:** Transgenic mouse models of tauopathy (e.g., PS19, rTg4510) are commonly used. Age-matched wild-type littermates should be used as controls.
- **Housing:** Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- **Anesthesia:** For the duration of the injection and imaging procedure, animals should be anesthetized. A common method is inhalation anesthesia with isoflurane (1-2% in oxygen).
- **Catheterization:** For accurate and repeatable injections, a catheter may be placed in the lateral tail vein.

[18F]T-808 Injection and PET/CT Imaging Protocol

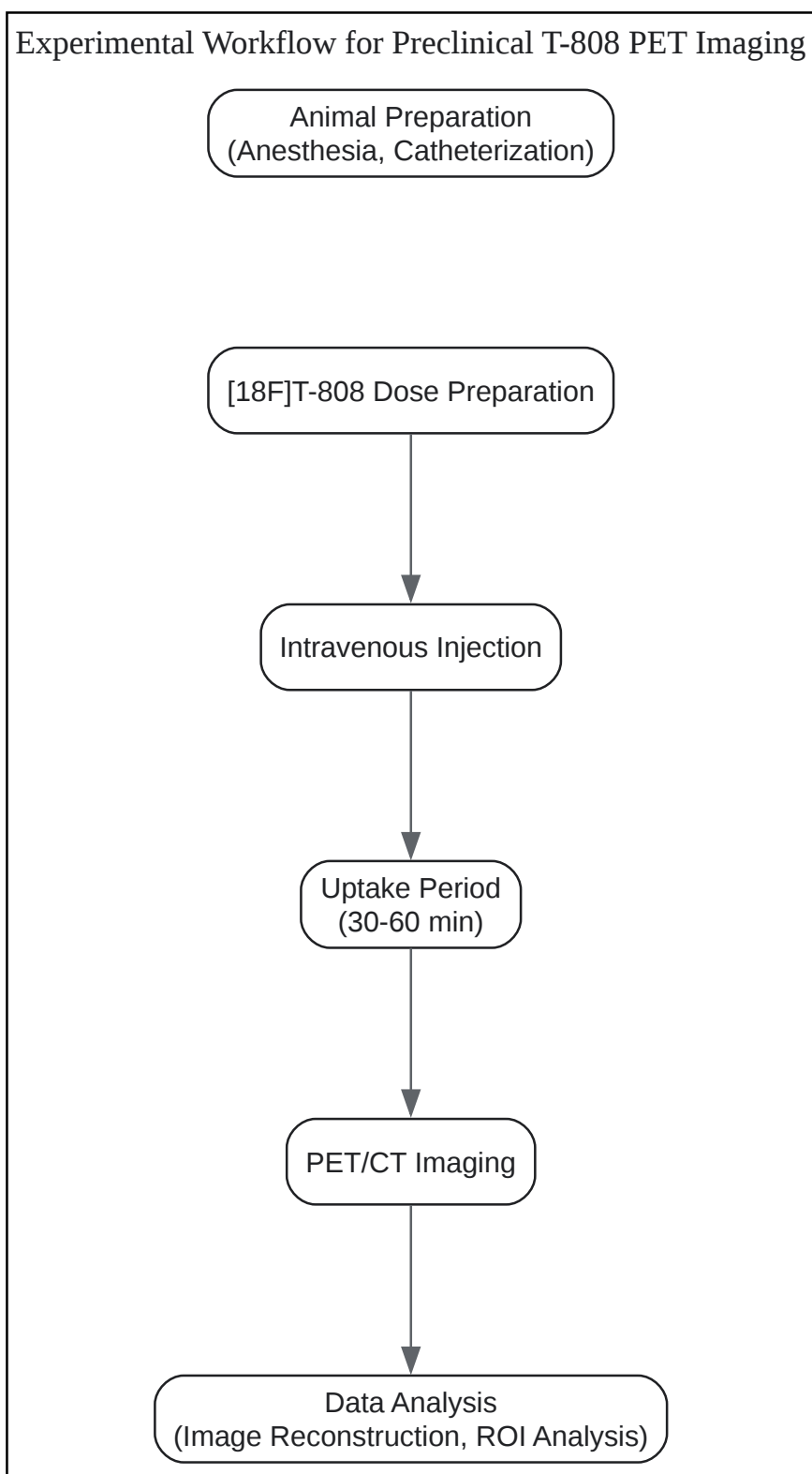
- **Dose Preparation:** The [18F]**T-808** solution is diluted in sterile saline to the desired concentration. The typical injected dose for a mouse is 3.7-7.4 MBq (100-200 μCi).
- **Injection:** The prepared dose is administered as a bolus injection via the tail vein catheter.
- **Uptake Period:** Following injection, there is an uptake period to allow for the tracer to distribute and bind to its target. For [18F]**T-808**, a 30-60 minute uptake period is common.
- **Positioning:** The anesthetized animal is positioned on the scanner bed. It is crucial to ensure the head is centered in the field of view for brain imaging.

- **CT Scan:** A low-dose CT scan is acquired for anatomical co-registration and attenuation correction of the PET data.
- **PET Scan:** A dynamic or static PET scan is acquired. A typical static scan duration is 15-30 minutes.
- **Post-Imaging:** After the scan, the animal is monitored until it has fully recovered from anesthesia.

Data Analysis

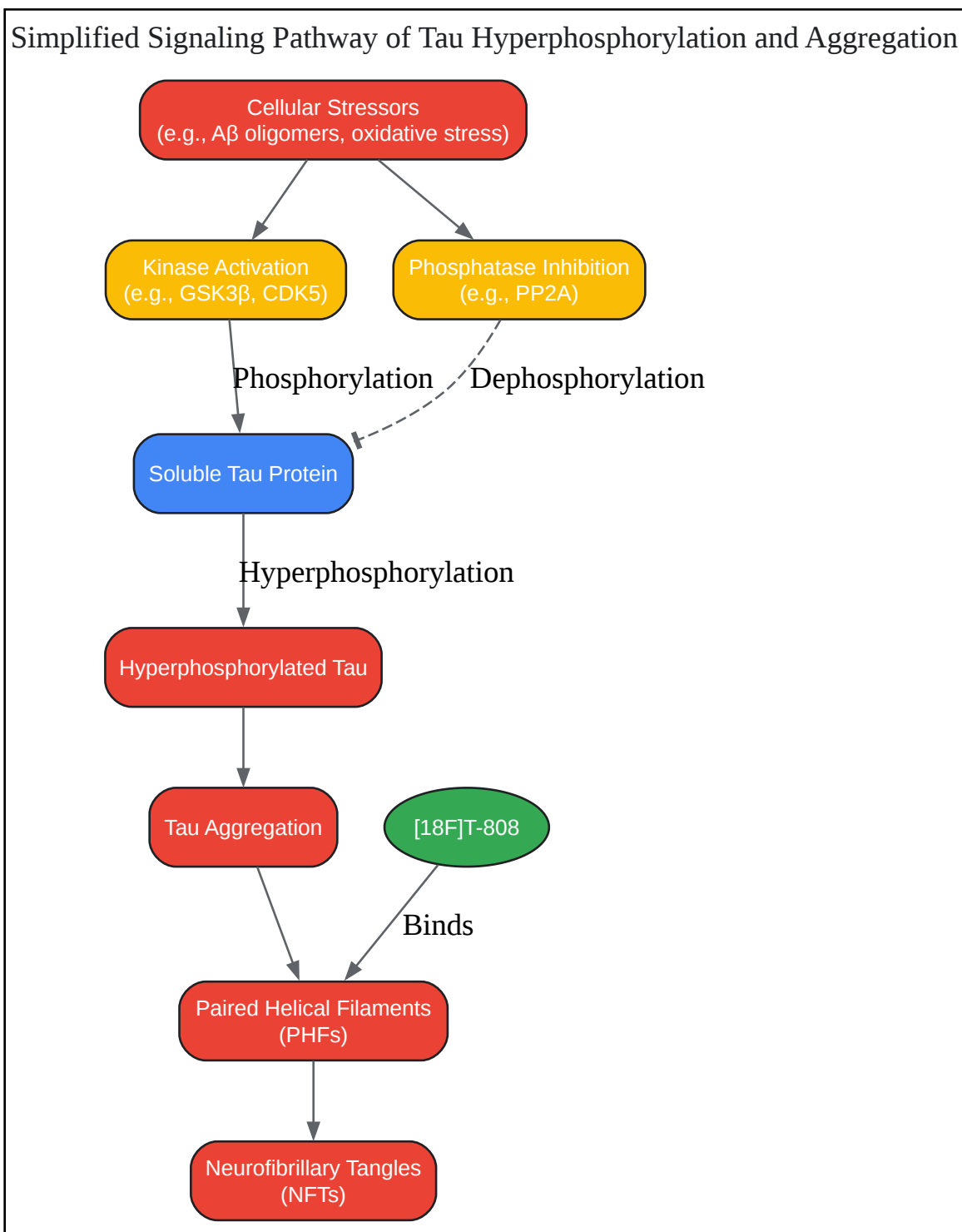
- **Image Reconstruction:** The raw PET data is reconstructed using an appropriate algorithm (e.g., OSEM3D). The reconstruction should include corrections for attenuation, scatter, and radioactive decay.
- **Image Co-registration:** The PET image is co-registered with the CT image to provide anatomical context.
- **Region of Interest (ROI) Analysis:** ROIs are drawn on the co-registered images to delineate specific brain regions (e.g., hippocampus, cortex, cerebellum).
- **Quantification:** The radioactivity concentration within each ROI is determined and typically expressed as the Standardized Uptake Value (SUV) or as a percentage of the injected dose per gram of tissue (%ID/g). For more detailed kinetic analysis, a dynamic scan and arterial blood sampling may be required.

Visualizations



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Figure 1: Experimental workflow for a typical preclinical **T-808** PET imaging study.



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Figure 2: Simplified signaling pathway illustrating tau hyperphosphorylation and aggregation, the target of the **T-808** PET tracer.

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